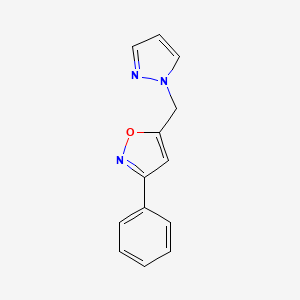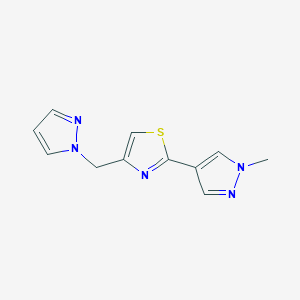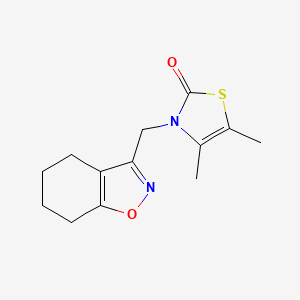
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole (CPPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. CPPO is a synthetic compound that belongs to the oxazole family, which is known for its diverse biological activities.
作用機序
The exact mechanism of action of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, and the inhibition of COX-2 activity by 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole may contribute to its anti-inflammatory activity. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is its diverse biological activities, which make it a promising candidate for drug discovery. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, one of the limitations of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is its low solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole. One of the potential applications of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole and to determine its potential efficacy in the treatment of these diseases. Another potential direction for the research on 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is in the development of anti-cancer drugs. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been shown to exhibit anti-tumor activity in various types of cancer cells, and further research is needed to determine its potential as a cancer therapeutic. Finally, the development of analogs of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole with improved solubility and bioavailability may also be a promising direction for future research.
合成法
The synthesis of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole involves a multistep process that starts with the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with ethyl acetoacetate and sodium ethoxide to form 5-(3-chlorophenyl)-3-ethyl-4,5-dihydro-1,3-oxazole. The final step involves the reaction of the oxazole intermediate with pyrazole-1-carboxaldehyde and sodium ethoxide to form 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole.
科学的研究の応用
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-(3-chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-1-3-10(7-11)12-8-15-13(18-12)9-17-6-2-5-16-17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXTAUJYMKHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)
![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)





